molecular formula C18H20ClNO6 B4697787 N-(4-chloro-2,5-dimethoxyphenyl)-2,4,5-trimethoxybenzamide

N-(4-chloro-2,5-dimethoxyphenyl)-2,4,5-trimethoxybenzamide

Cat. No. B4697787
M. Wt: 381.8 g/mol
InChI Key: JZLGGUABYKEAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2,4,5-trimethoxybenzamide (CPT) is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. CPT is a member of the phenethylamine family and is structurally similar to other psychoactive compounds such as mescaline and 2C-B.

Mechanism of Action

The exact mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2,4,5-trimethoxybenzamide is not fully understood. However, it is believed to interact with various receptors in the brain, including the serotonin and dopamine receptors. N-(4-chloro-2,5-dimethoxyphenyl)-2,4,5-trimethoxybenzamide has been shown to act as a partial agonist at the 5-HT2A receptor, which is believed to be responsible for its psychoactive effects.
Biochemical and Physiological Effects
N-(4-chloro-2,5-dimethoxyphenyl)-2,4,5-trimethoxybenzamide has been shown to have a range of biochemical and physiological effects. In addition to its potential anti-cancer, neuroprotective, and anti-inflammatory properties, N-(4-chloro-2,5-dimethoxyphenyl)-2,4,5-trimethoxybenzamide has also been found to have analgesic effects, potentially making it useful in treating pain. N-(4-chloro-2,5-dimethoxyphenyl)-2,4,5-trimethoxybenzamide has also been shown to affect heart rate and blood pressure, potentially making it useful in treating cardiovascular conditions.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2,4,5-trimethoxybenzamide in lab experiments is its relatively low toxicity compared to other psychoactive compounds. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2,4,5-trimethoxybenzamide is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-2,4,5-trimethoxybenzamide in lab experiments is its relatively short half-life, which may make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2,4,5-trimethoxybenzamide. One area of interest is its potential use in treating various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2,4,5-trimethoxybenzamide and its potential use in treating neurological and inflammatory conditions. Finally, more research is needed to explore the long-term effects of N-(4-chloro-2,5-dimethoxyphenyl)-2,4,5-trimethoxybenzamide and its potential use in clinical settings.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2,4,5-trimethoxybenzamide has been studied for its potential use in treating various medical conditions, including cancer, Alzheimer's disease, and inflammation. In cancer research, N-(4-chloro-2,5-dimethoxyphenyl)-2,4,5-trimethoxybenzamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. N-(4-chloro-2,5-dimethoxyphenyl)-2,4,5-trimethoxybenzamide has also been found to have neuroprotective effects, potentially making it useful in treating Alzheimer's disease. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2,4,5-trimethoxybenzamide has been studied for its anti-inflammatory properties, which may make it useful in treating conditions such as rheumatoid arthritis.

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2,4,5-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO6/c1-22-13-9-17(26-5)16(25-4)6-10(13)18(21)20-12-8-14(23-2)11(19)7-15(12)24-3/h6-9H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLGGUABYKEAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2OC)Cl)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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